molecular formula C11H10N4S B13553322 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine

2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B13553322
M. Wt: 230.29 g/mol
InChI Key: MKQPGMGCCOBBIF-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of thiophene and imidazopyridine Thiophene is a five-membered ring containing sulfur, while imidazopyridine is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazopyridine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazopyridine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine is unique due to its combination of thiophene and imidazopyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C11H10N4S/c12-9-4-3-8-11(14-9)15-10(13-8)6-7-2-1-5-16-7/h1-5H,6H2,(H3,12,13,14,15)

InChI Key

MKQPGMGCCOBBIF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC3=C(N2)C=CC(=N3)N

Origin of Product

United States

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